

# 7-Bromopyrido[3,4-b]pyrazine chemical properties

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## Compound of Interest

Compound Name: 7-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1377934

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An In-depth Technical Guide to **7-Bromopyrido[3,4-b]pyrazine**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**7-Bromopyrido[3,4-b]pyrazine** (CAS No. 1337880-74-6) is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The pyrido[3,4-b]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous molecules targeting key biological pathways, particularly protein kinases[1][2]. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic route, and the strategic application of **7-Bromopyrido[3,4-b]pyrazine** as a versatile building block for the synthesis of novel molecular entities. Emphasis is placed on its reactivity in modern cross-coupling reactions, which enables the rapid diversification of the core structure for the generation of compound libraries.

## Physicochemical and Structural Properties

**7-Bromopyrido[3,4-b]pyrazine** is a solid aromatic compound whose core structure consists of a fused pyridine and pyrazine ring system. The bromine atom at the 7-position is the key functional handle for synthetic elaboration. The fundamental properties, compiled from chemical supplier data, are summarized below[3][4][5]. Note that experimental values for properties such as melting point are not widely reported in peer-reviewed literature at the time of this writing.

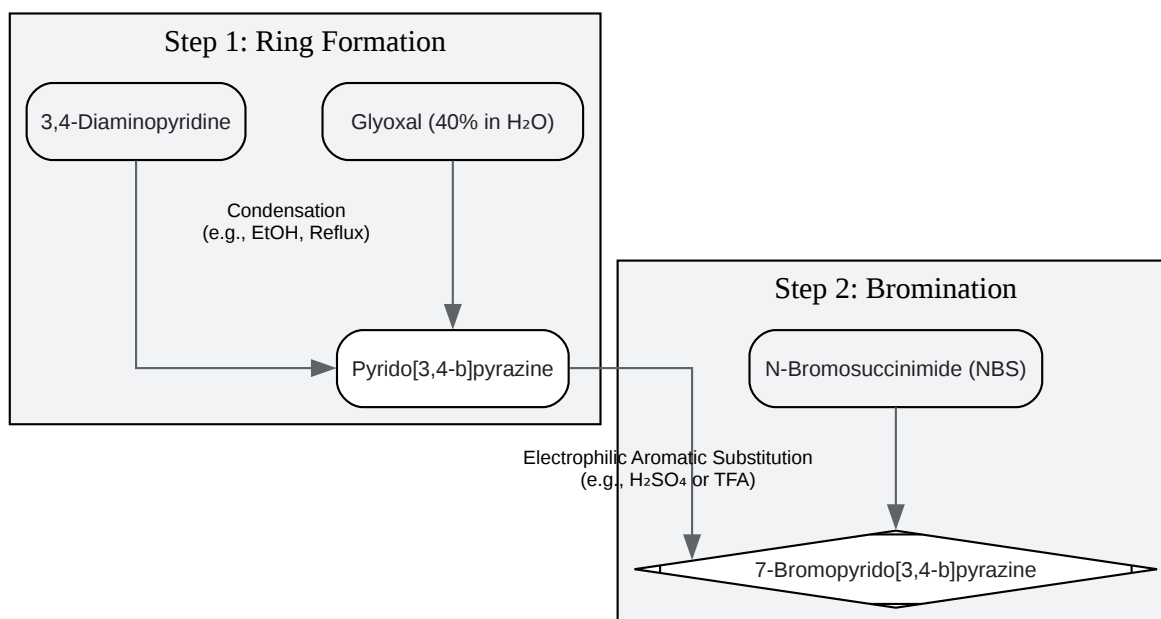
Property	Value	Source
CAS Number	1337880-74-6	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrN <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	210.03 g/mol	<a href="#">[3]</a>
IUPAC Name	7-bromopyrido[3,4-b]pyrazine	<a href="#">[4]</a>
Appearance	Solid (form may vary)	N/A
Canonical SMILES	<chem>BrC1=CC2=NC=CN=C2C=N1</chem>	<a href="#">[4]</a>
InChI Key	WWFZKPQULBADCW-UHFFFAOYSA-N	<a href="#">[4]</a>
Storage Conditions	Sealed in dry, 2-8°C	<a href="#">[3]</a>

## Synthesis and Purification

While a specific, published synthesis for **7-Bromopyrido[3,4-b]pyrazine** is not readily available, a highly plausible and efficient route can be designed based on established principles of heterocyclic chemistry[\[7\]](#)[\[8\]](#). The proposed pathway involves two primary stages: the formation of the core pyrido[3,4-b]pyrazine ring system, followed by regioselective bromination.

## Proposed Synthetic Workflow

The logical approach begins with the condensation of a commercially available diaminopyridine with a 1,2-dicarbonyl compound, followed by bromination.



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Caption: Proposed two-step synthesis of **7-Bromopyrido[3,4-b]pyrazine**.

## Detailed Experimental Protocol (Representative)

### Step 1: Synthesis of Pyrido[3,4-b]pyrazine

- To a round-bottom flask charged with 3,4-diaminopyridine (1.0 equiv.) is added ethanol to form a slurry.
- Aqueous glyoxal (40 wt. %, 1.1 equiv.) is added dropwise to the stirred mixture at room temperature.
- The reaction mixture is heated to reflux (approx. 80°C) and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

- The resulting crude solid is purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrido[3,4-b]pyrazine intermediate.

#### Step 2: Synthesis of **7-Bromopyrido[3,4-b]pyrazine**

- The pyrido[3,4-b]pyrazine intermediate (1.0 equiv.) is dissolved in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid under an inert atmosphere (N<sub>2</sub> or Ar).
- The solution is cooled to 0°C in an ice bath.
- N-Bromosuccinimide (NBS) (1.05 equiv.) is added portion-wise, maintaining the internal temperature below 5°C. The choice of NBS as the brominating agent is crucial as it provides a controlled source of electrophilic bromine, minimizing over-bromination.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- Purification is achieved via column chromatography to afford the final product, **7-Bromopyrido[3,4-b]pyrazine**.

## Spectroscopic Characterization (Expected)

While published spectra for this specific compound are not available, its structure allows for clear predictions of its key spectroscopic features.

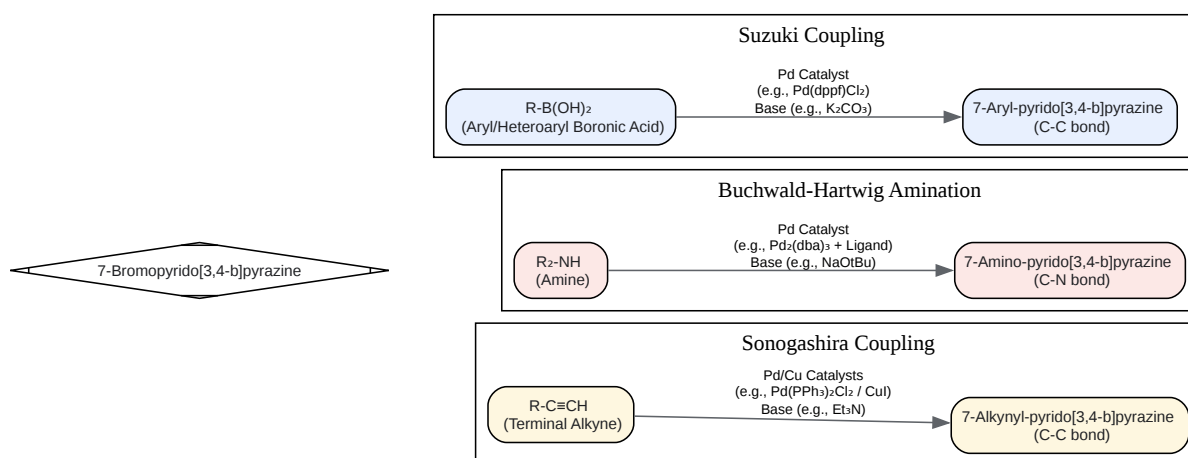
- <sup>1</sup>H NMR: The spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyrazine ring (at positions 2 and 3) would likely appear most downfield due to the deshielding effect of the adjacent nitrogen atoms. The protons on the pyridine portion of the ring system (at positions 5 and 8) would appear slightly more upfield, with their splitting patterns (doublets or singlets) dictated by their coupling relationships.

- $^{13}\text{C}$  NMR: The spectrum would display seven distinct signals for the seven carbon atoms in the aromatic system.
- Mass Spectrometry (MS): The most telling feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion ( $\text{M}^+$ ) and the  $\text{M}+2$  ion, which is a definitive indicator of a monobrominated compound.

## Chemical Reactivity and Derivatization

The synthetic value of **7-Bromopyrido[3,4-b]pyrazine** lies in the reactivity of its carbon-bromine bond. The electron-deficient nature of the fused aromatic system makes the C7-Br bond an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance<sup>[9]</sup>.

## Key Cross-Coupling Reactions



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Caption: Key palladium-catalyzed cross-coupling reactions for derivatization.

## Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar bromo-heterocyclic substrates and provides a reliable system for generating aryl-substituted derivatives[10][11].

- **System Preparation (Inert Atmosphere):** To a dry Schlenk tube or reaction vial, add **7-Bromopyrido[3,4-b]pyrazine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate ( $K_2CO_3$ , 2.0 equiv.). The use of an inert atmosphere is critical because the Pd(0) species in the catalytic cycle is oxygen-sensitive.
- **Catalyst Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ , 0.05 equiv.). This specific catalyst is chosen for its high stability and efficiency in coupling a wide range of substrates.
- **Solvent Addition:** Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.
- **Reaction Execution:** Seal the vessel and heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours.
- **Monitoring:** Progress is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material (**7-Bromopyrido[3,4-b]pyrazine**) indicates completion.
- **Work-up and Purification:**
  - Cool the reaction to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.

- The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-pyrido[3,4-b]pyrazine product.

## Applications in Drug Discovery

The pyrido[3,4-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors<sup>[1]</sup>. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The strategic value of **7-Bromopyrido[3,4-b]pyrazine** is its role as a versatile starting material. By employing the robust cross-coupling methodologies described above, medicinal chemists can rapidly generate large libraries of analogues where diverse chemical functionalities are installed at the 7-position. This approach, known as parallel synthesis, allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold. The resulting compounds can be screened in high-throughput assays against panels of kinases or other biological targets to identify novel therapeutic leads.

## Conclusion

**7-Bromopyrido[3,4-b]pyrazine** is a high-value chemical building block for drug discovery and development. Its key features—a biologically relevant core scaffold and a synthetically versatile bromine handle—make it an ideal starting point for the synthesis of novel compounds with therapeutic potential. The reliable and well-understood reactivity of this compound in palladium-catalyzed cross-coupling reactions ensures its continued importance in the quest for new and effective medicines.

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